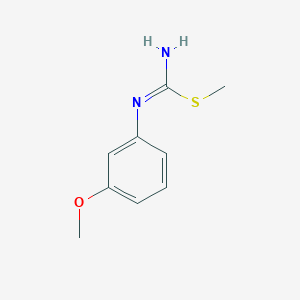
methyl N'-(3-methoxyphenyl)carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N’-(3-methoxyphenyl)carbamimidothioate is a chemical compound that belongs to the class of carbamimidothioates. These compounds are known for their diverse applications in various fields such as materials science, pharmacology, and organic synthesis . The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a carbamimidothioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl N’-(3-methoxyphenyl)carbamimidothioate can be synthesized through a one-pot reaction involving hetero-substituted allenes and aromatic isothiocyanates . The reaction typically involves the use of methoxy-substituted allenes and aromatic isothiocyanates under electron impact conditions (70 eV) or chemical ionization with methane as the reactant gas . The reaction conditions are mild and can be carried out at room temperature, making it an efficient method for the synthesis of this compound .
Industrial Production Methods
the one-pot synthesis method described above can be scaled up for industrial applications, given its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N’-(3-methoxyphenyl)carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Applications De Recherche Scientifique
Methyl N’-(3-methoxyphenyl)carbamimidothioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and organic catalysts.
Biology: Investigated for its potential as an anti-HIV agent and nitric oxide synthase inhibitor.
Medicine: Explored for its anticancer, bactericidal, hypotensive, and anti-inflammatory properties.
Industry: Utilized in the development of herbicides, fungicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of methyl N’-(3-methoxyphenyl)carbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a nitric oxide synthase inhibitor by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . The compound’s effects on various biological pathways are still under investigation, but its ability to modulate enzyme activity and receptor binding is well-documented .
Comparaison Avec Des Composés Similaires
Methyl N’-(3-methoxyphenyl)carbamimidothioate can be compared with other similar compounds such as:
Methyl N-(3-methoxythiophen-2-yl)carbamimidothioate: Similar in structure but with a thiophene ring instead of a phenyl ring.
Methyl N-(3-ethoxyphenyl)carbamimidothioate: Contains an ethoxy group instead of a methoxy group.
Methyl N-(3-pyrrol-1-yl)carbamimidothioate: Features a pyrrole ring instead of a phenyl ring.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their substituents .
Propriétés
Numéro CAS |
35576-47-7 |
|---|---|
Formule moléculaire |
C9H12N2OS |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
methyl N'-(3-methoxyphenyl)carbamimidothioate |
InChI |
InChI=1S/C9H12N2OS/c1-12-8-5-3-4-7(6-8)11-9(10)13-2/h3-6H,1-2H3,(H2,10,11) |
Clé InChI |
RFRZSJKDZDTYBB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N=C(N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


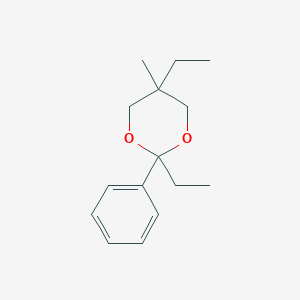
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
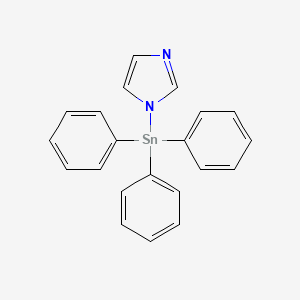
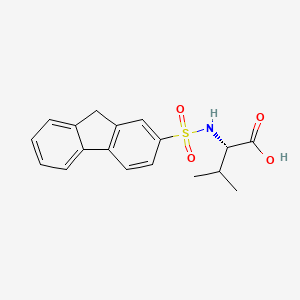
![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)
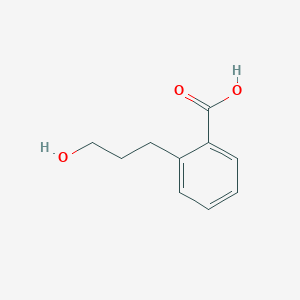
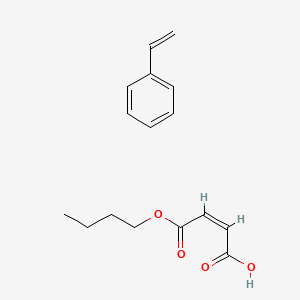
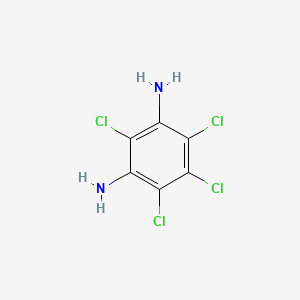
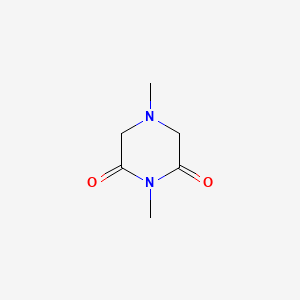
![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
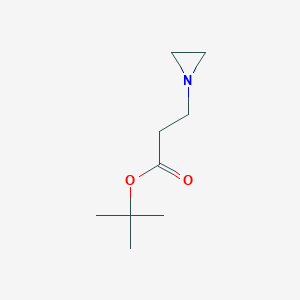
silane](/img/structure/B14690547.png)
